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Compound of Interest

Compound Name: 4-Pentylbenzaldehyde

Cat. No.: B1294691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Pentylbenzaldehyde (C₁₂H₁₆O), a valuable intermediate in the synthesis of various organic

compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification,

purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for 4-Pentylbenzaldehyde are not widely published, a reliable

prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of structurally similar

compounds, including benzaldehyde and its 4-substituted derivatives.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and

pentyl group protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.97 Singlet 1H Aldehyde (-CHO)

~7.80 Doublet 2H
Aromatic (ortho to -

CHO)

~7.35 Doublet 2H
Aromatic (meta to -

CHO)

~2.68 Triplet 2H Benzylic (-CH₂)

~1.65 Multiplet 2H -CH₂-

~1.34 Multiplet 4H -CH₂-CH₂-

~0.90 Triplet 3H Terminal (-CH₃)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
The carbon NMR spectrum will reflect the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

~192.1 Aldehyde Carbonyl (C=O)

~149.5 Aromatic (C-CH₂-)

~134.5 Aromatic (C-CHO)

~129.8 Aromatic (CH, meta to -CHO)

~129.5 Aromatic (CH, ortho to -CHO)

~36.2 Benzylic (-CH₂)

~31.5 -CH₂-

~31.0 -CH₂-

~22.5 -CH₂-

~14.0 Terminal (-CH₃)
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Infrared (IR) Spectroscopy
The IR spectrum of 4-Pentylbenzaldehyde is characterized by the prominent absorption

bands of the aldehyde and the substituted benzene ring.

Wavenumber (cm⁻¹) Intensity Assignment

~2955-2850 Strong C-H stretch (Aliphatic)

~2820, ~2720 Medium C-H stretch (Aldehyde)

~1705 Strong C=O stretch (Aldehyde)

~1605, ~1575 Medium C=C stretch (Aromatic)

~830 Strong C-H bend (p-disubstituted)

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 4-Pentylbenzaldehyde is expected to show a distinct

fragmentation pattern, useful for confirming the molecular weight and structure.

m/z Relative Intensity Assignment

176 Moderate [M]⁺ (Molecular Ion)

175 High [M-H]⁺

147 Moderate [M-C₂H₅]⁺

119 High
[M-C₄H₉]⁺ (loss of butyl

radical)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
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A sample of 4-Pentylbenzaldehyde (10-20 mg) is dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The

solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400

MHz spectrometer. For ¹H NMR, 16-32 scans are typically accumulated, while for ¹³C NMR,

several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise

ratio.

IR Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum can be obtained by placing a small amount

of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) of an

FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1] The spectrum is typically recorded in

the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
Mass spectra are typically acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in

a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The

compound is separated from any impurities on the GC column and then introduced into the

mass spectrometer. A standard EI energy of 70 eV is used to induce fragmentation.

Spectroscopic Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Pentylbenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Pentylbenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294691#spectroscopic-data-of-4-
pentylbenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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